4-Benzyloxyphenylacetone
Description
Structure
3D Structure
Properties
CAS No. |
5586-92-5 |
|---|---|
Molecular Formula |
C16H16O2 |
Molecular Weight |
240.3 g/mol |
IUPAC Name |
1-(4-phenylmethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C16H16O2/c1-13(17)11-14-7-9-16(10-8-14)18-12-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 |
InChI Key |
NNFOTEQKNPUXGR-UHFFFAOYSA-N |
SMILES |
CC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Other CAS No. |
5586-92-5 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Benzyloxyphenylacetone
Precursor Identification and Availability for 4-Benzyloxyphenylacetone Synthesis
The primary precursors for the synthesis of this compound are 4-Benzyloxyphenylacetic acid and 4-Hydroxyphenylacetone (B1242247). 4-Benzyloxyphenylacetic acid serves as a key intermediate where the benzyl (B1604629) ether linkage is already established, and the subsequent step involves the conversion of the carboxylic acid moiety to an acetone (B3395972) functional group. This precursor is commercially available from various chemical suppliers.
Alternatively, 4-Hydroxyphenylacetone can be utilized as a starting material. In this approach, the phenylacetone (B166967) skeleton is pre-formed, and the synthesis focuses on the benzylation of the phenolic hydroxyl group. 4-Hydroxyphenylacetone is also a commercially available compound, providing a convergent approach to the target molecule. The availability of these precursors makes both synthetic strategies viable for the laboratory-scale and potentially industrial-scale production of this compound.
Classical Synthetic Routes to this compound
Two principal classical synthetic strategies are employed for the preparation of this compound: the conversion of a carboxylic acid derivative and the alkylation of a phenolic precursor.
A well-established method for the synthesis of ketones involves the reaction of carboxylic acids with organometallic reagents, particularly organolithium compounds. In the case of this compound, this involves the treatment of 4-Benzyloxyphenylacetic acid with two equivalents of methyllithium (B1224462) (CH₃Li).
The reaction mechanism proceeds in a stepwise manner. The first equivalent of methyllithium acts as a strong base, deprotonating the carboxylic acid to form a lithium carboxylate. The second equivalent of methyllithium then acts as a nucleophile, attacking the carbonyl carbon of the lithium carboxylate. This addition results in the formation of a stable dianion intermediate. This intermediate is stable and does not readily eliminate a leaving group. The reaction is then quenched with an aqueous acid workup, which protonates the dianion to form a geminal diol (hydrate). This hydrate (B1144303) is generally unstable and readily eliminates a molecule of water to yield the final product, this compound. masterorganicchemistry.com
A general representation of this reaction is as follows: 4-Benzyloxyphenylacetic Acid + 2 CH₃Li → Dianion Intermediate Dianion Intermediate + H₃O⁺ → this compound
This method is advantageous as it is a direct conversion of a carboxylic acid to a ketone. The use of organolithium reagents is crucial, as Grignard reagents are typically not reactive enough to add to the carboxylate intermediate.
| Carboxylic Acid Precursor | Organolithium Reagent | Product | Reported Yield |
|---|---|---|---|
| 4-Benzyloxyphenylacetic Acid | Methyllithium | This compound | Not explicitly reported, but generally moderate to good yields are expected for this type of reaction. |
Beyond the use of 4-Benzyloxyphenylacetic acid, alternative synthetic routes provide flexibility in the choice of starting materials.
One prominent alternative is the Williamson ether synthesis . This method commences with 4-hydroxyphenylacetone and introduces the benzyl group in a subsequent step. The reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylacetone with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then reacts with a benzyl halide, typically benzyl bromide or benzyl chloride, in an Sₙ2 reaction to form the benzyl ether linkage, yielding this compound. wikipedia.org
The general scheme for this reaction is: 4-Hydroxyphenylacetone + Base → Sodium or Potassium 4-acetonylphenoxide Sodium or Potassium 4-acetonylphenoxide + Benzyl Halide → this compound
Another viable alternative is the Friedel-Crafts acylation . In this approach, benzyl phenyl ether is acylated using an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.comchemguide.co.uk The benzyloxy group is an ortho, para-directing group, meaning the incoming acetyl group will primarily add to the positions ortho or para to the benzyloxy substituent. Due to steric hindrance, the para-substituted product, which is this compound, is generally the major product.
The reaction can be represented as: Benzyl Phenyl Ether + Acetyl Chloride/AlCl₃ → this compound (major product) + 2-Benzyloxyphenylacetone (minor product)
| Starting Material | Reagents | Reaction Type | Product |
|---|---|---|---|
| 4-Hydroxyphenylacetone | Benzyl bromide, Base (e.g., K₂CO₃) | Williamson Ether Synthesis | This compound |
| Benzyl Phenyl Ether | Acetyl chloride, AlCl₃ | Friedel-Crafts Acylation | This compound |
Modern Approaches and Sustainable Synthesis of this compound
Recent advancements in chemical synthesis have emphasized the development of more sustainable and environmentally friendly methods. These modern approaches, guided by the principles of green chemistry, aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of greener solvents, alternative catalysts, and more energy-efficient reaction conditions.
Solvent Selection: Traditional organic solvents often used in organic synthesis can be toxic, flammable, and environmentally persistent. Green chemistry encourages the use of safer, more benign solvents. For the synthesis of alkoxy-substituted aromatic compounds, the replacement of conventional solvents with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) could be explored. These solvents are derived from renewable resources and have more favorable environmental, health, and safety profiles compared to solvents like tetrahydrofuran (B95107) (THF) or dichloromethane.
Catalysis: The use of efficient and recyclable catalysts is a cornerstone of green chemistry. In the context of this compound synthesis, which may involve palladium-catalyzed reactions, the development of heterogeneous catalysts or the use of palladium nanoparticles on solid supports like graphene oxide could offer advantages. mdpi.com Such catalysts can be more easily separated from the reaction mixture and recycled, reducing metal contamination in the final product and minimizing waste.
Energy Efficiency: Employing energy-efficient synthetic methods is another key principle. This can involve optimizing reaction temperatures to avoid excessive heating or exploring alternative energy sources such as microwave irradiation or sonication, which can sometimes accelerate reaction rates at lower bulk temperatures.
Chemoenzymatic Transformations (if applicable)
While specific chemoenzymatic routes to this compound are not extensively documented, the principles of biocatalysis offer promising avenues for its sustainable synthesis. Biocatalytic approaches utilize enzymes to perform chemical transformations with high selectivity and under mild reaction conditions.
For the synthesis of ketones, biocatalytic methods are increasingly being explored. researchgate.net Enzymes such as ketoreductases (KREDs) are known to catalyze the reduction of ketones to chiral alcohols, and the reverse reaction, the oxidation of alcohols to ketones, is also feasible with appropriate enzyme and reaction engineering. nih.gov
A potential chemoenzymatic approach to a precursor of this compound could involve the enzymatic hydrolysis of a related ester or the enzymatic oxidation of a corresponding secondary alcohol. For instance, the synthesis of 4-hydroxyphenylacetone, a closely related compound, suggests that functional group manipulations on the phenylacetone scaffold are amenable to biochemical transformations. chemicalbook.comwikipedia.org The enzymatic synthesis of other 4-hydroxy-substituted phenyl compounds further supports the feasibility of using enzymes for reactions involving this structural motif. nih.gov
The development of a chemoenzymatic route would likely involve screening a variety of enzymes, such as lipases or dehydrogenases, for their ability to act on a suitable precursor to this compound. Such an approach could lead to a more sustainable and selective synthesis, operating at ambient temperature and pressure in aqueous media.
Table 2: Potential Green Chemistry Approaches for this compound Synthesis
| Green Chemistry Principle | Application in this compound Synthesis |
| Use of Greener Solvents | Replacement of traditional solvents with bio-based alternatives like 2-MeTHF or CPME. |
| Alternative Catalysts | Development of recyclable heterogeneous palladium catalysts or palladium nanoparticles. mdpi.com |
| Energy Efficiency | Optimization of reaction temperature and exploration of microwave or ultrasonic assistance. |
| Biocatalysis | Investigation of enzymatic transformations, such as enzymatic hydrolysis or oxidation of precursors. researchgate.netnih.gov |
Chemical Reactivity and Transformation Pathways of 4 Benzyloxyphenylacetone
Reactions Involving the Ketone Moiety of 4-Benzyloxyphenylacetone
The ketone functional group in this compound is a primary site of reactivity, undergoing reduction, oxidation, condensation, and nucleophilic addition reactions.
The carbonyl group of this compound can be reduced to either a secondary alcohol or completely to a methylene (B1212753) group, depending on the reagents and reaction conditions employed.
Reduction to an Alcohol: Treatment with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to the corresponding secondary alcohol, 4-(benzyloxy)phenyl-2-propanol.
Reduction to an Alkane: More forcing reduction conditions can remove the carbonyl oxygen entirely to yield an alkane. The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid, is particularly effective for aryl-alkyl ketones. askfilo.comwikipedia.org Alternatively, the Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with a strong base at high temperatures, also achieves this transformation. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Reduction to Alcohol | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 4-(benzyloxy)phenyl-2-propanol |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Hydrochloric acid (HCl) | 1-(benzyloxy)-4-propylbenzene |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium hydroxide (B78521) (KOH), heat | 1-(benzyloxy)-4-propylbenzene |
The Baeyer-Villiger oxidation is a notable oxidative transformation for ketones, converting them into esters. wikipedia.org When this compound is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), an oxygen atom is inserted between the carbonyl carbon and the adjacent aromatic ring. This regioselectivity is governed by the migratory aptitude of the groups attached to the carbonyl, with aryl groups generally migrating in preference to methyl groups. chemistrysteps.comorganic-chemistry.orgpw.live The expected product of this reaction is 4-(benzyloxy)phenyl acetate.
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 4-(benzyloxy)phenyl acetate |
Ketones like this compound can participate in base- or acid-catalyzed condensation reactions to form larger molecules.
Aldol (B89426) Condensation: In the presence of a base, this compound can undergo self-condensation or a crossed aldol condensation with another carbonyl compound. magritek.comsigmaaldrich.com For instance, reaction with an aldehyde like benzaldehyde (B42025) would yield an α,β-unsaturated ketone.
Henry Reaction (Nitroaldol Reaction): This reaction involves the base-catalyzed addition of a nitroalkane to a ketone. organic-chemistry.orgwikipedia.org The reaction of this compound with nitromethane (B149229) would produce a β-nitro alcohol. wikipedia.orgbuchler-gmbh.com
| Reaction Type | Reactant(s) | Catalyst | Product |
|---|---|---|---|
| Crossed Aldol Condensation | Benzaldehyde | Base (e.g., NaOH) | 1-(4-(benzyloxy)phenyl)-4-phenylbut-3-en-2-one |
| Henry Reaction | Nitromethane | Base (e.g., Et₃N) | 1-(4-(benzyloxy)phenyl)-2-methyl-2-nitropropan-1-ol |
The electrophilic carbonyl carbon of this compound is susceptible to attack by various nucleophiles. A prominent example is the Wittig reaction, which is a powerful method for alkene synthesis. wikipedia.orgorganic-chemistry.orgorganicreactions.org This reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent. For example, the reaction with methylenetriphenylphosphorane (B3051586) would convert the carbonyl group into a double bond, yielding 1-(benzyloxy)-4-(prop-1-en-2-yl)benzene.
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 1-(benzyloxy)-4-(prop-1-en-2-yl)benzene |
Reactions at the Benzylic Position of this compound
This compound possesses two benzylic positions: the methylene group of the benzyl (B1604629) ether and the methylene group adjacent to the ketone and the phenyl ring. The latter is particularly activated towards radical reactions due to the resonance stabilization of the resulting radical intermediate by both the aromatic ring and the carbonyl group.
The benzylic hydrogens alpha to the carbonyl group can be abstracted to form a resonance-stabilized radical. chemistrysteps.compearson.com This reactivity is exploited in free radical halogenation reactions. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light), allows for the selective bromination at the benzylic position. organic-chemistry.orgchadsprep.comlibretexts.org This reaction would yield 1-bromo-1-(4-(benzyloxy)phenyl)propan-2-one.
| Reaction Type | Reagent(s) | Initiator | Product |
|---|---|---|---|
| Wohl-Ziegler Bromination | N-Bromosuccinimide (NBS) | AIBN or UV light | 1-bromo-1-(4-(benzyloxy)phenyl)propan-2-one |
Nucleophilic Substitution Reactions (SN1 and SN2 pathways)
The most prominent site for nucleophilic substitution in this compound is the benzylic carbon of the ether linkage. The cleavage of this C-O bond is a common transformation and can proceed through mechanisms with either SN1 or SN2 characteristics, depending on the reagents and conditions.
The formation of the benzyl ether itself is typically achieved via a Williamson ether synthesis, a classic example of an SN2 reaction, where the sodium salt of 4-hydroxyphenylacetone (B1242247) acts as a nucleophile, attacking a benzyl halide like benzyl bromide. youtube.com This reaction is efficient because it involves a primary halide, which is ideal for the backside attack characteristic of the SN2 mechanism. youtube.com
Conversely, cleavage of the benzyl ether can be accomplished through several methods.
SN2 Pathway : Reagents such as trimethylsilyl (B98337) iodide (TMSI) are effective for cleaving benzyl ethers under mild, aprotic conditions. orgsyn.orgacsgcipr.org The mechanism involves the coordination of the silicon atom to the ether oxygen, making the benzyloxy group a better leaving group. The iodide ion, a strong nucleophile, then attacks the benzylic carbon in a concerted SN2 fashion. acsgcipr.org This backside attack results in the formation of a silylated phenol (B47542) and benzyl iodide. acsgcipr.org The reaction is favored at the primary benzylic carbon due to minimal steric hindrance. ulethbridge.ca
SN1 Pathway : Under acidic conditions, the ether oxygen can be protonated. This allows the C-O bond to break, forming a relatively stable benzyl carbocation intermediate. stackexchange.com This carbocation is stabilized by the adjacent phenyl ring through resonance. A nucleophile present in the reaction medium can then attack the carbocation. This pathway is favored when conditions promote the formation of a stable carbocation. stackexchange.com
Catalytic Hydrogenolysis : A widely used method for debenzylation is catalytic hydrogenolysis. This reaction involves treating the ether with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). acsgcipr.orgjk-sci.com While not a classical SN1 or SN2 reaction, it is a substitution where the benzyl group is replaced by a hydrogen atom. The mechanism involves oxidative addition of the C-O bond to the palladium surface, followed by reaction with hydrogen and reductive elimination of toluene (B28343) to yield the corresponding phenol, 4-hydroxyphenylacetone. jk-sci.comambeed.com This method is valued for its mild conditions and high efficiency. youtube.com
| Reaction Type | Reagent(s) | Key Feature | Probable Pathway | Product(s) |
| Ether Cleavage | Trimethylsilyl Iodide (TMSI) | Nucleophilic attack by iodide | SN2 | 4-(trimethylsilyloxy)phenylacetone + Benzyl iodide |
| Ether Cleavage | Strong Acid (e.g., HBr) | Formation of benzyl carbocation | SN1 | 4-Hydroxyphenylacetone + Benzyl bromide |
| Hydrogenolysis | H₂, Pd/C | Cleavage of C-O bond by hydrogen | Catalytic Reduction | 4-Hydroxyphenylacetone + Toluene |
Reactions Involving the Aromatic Ring of this compound
The reactivity of the phenyl ring in this compound towards electrophilic attack is controlled by the electronic properties of its two substituents: the benzyloxy group (-OCH₂C₆H₅) and the acetonyl group (-CH₂COCH₃).
In electrophilic aromatic substitution (EAS), the directing effects of the existing substituents determine the position of the incoming electrophile. wikipedia.org
Benzyloxy Group : This group is analogous to other alkoxy groups, such as the methoxy (B1213986) group in anisole. The oxygen atom directly attached to the ring can donate a lone pair of electrons into the aromatic π-system through resonance (+M effect). quora.comlibretexts.org This significantly increases the electron density of the ring, particularly at the ortho and para positions. Consequently, the benzyloxy group is a strong activating group and an ortho-, para-director. vanderbilt.edupressbooks.pub
Acetonyl Group : The 1-acetonyl-methyl group (-CH₂COCH₃) is primarily an alkyl substituent. Alkyl groups are weakly activating and ortho-, para-directing due to inductive effects (+I) and hyperconjugation. vanderbilt.edu
When multiple activating groups are present on a benzene (B151609) ring, the most powerful activating group typically controls the regioselectivity of the substitution. savemyexams.com In this compound, the benzyloxy group is a much stronger activator than the acetonyl group. Since the para position relative to the benzyloxy group is already substituted, electrophilic attack is strongly directed to the two equivalent ortho positions (C-3 and C-5). libretexts.org
Based on the strong directing effect of the benzyloxy group, various functional groups can be introduced onto the aromatic ring at the 3- and 5-positions.
Halogenation : Reaction with reagents like Br₂ in the presence of a mild Lewis acid would yield 3-bromo-4-benzyloxyphenylacetone as the major product. Due to the high activation by the benzyloxy group, harsh conditions are often unnecessary. libretexts.org
Nitration : Treatment with a mixture of concentrated nitric acid and sulfuric acid would introduce a nitro group, leading to the formation of 3-nitro-4-benzyloxyphenylacetone. youtube.com
Friedel-Crafts Reactions : Friedel-Crafts alkylation or acylation would also occur at the positions ortho to the benzyloxy group.
A key strategy in multi-step synthesis involves using the benzyl group as a protecting group for the phenol. After performing the desired electrophilic aromatic substitution, the benzyl group can be selectively removed via catalytic hydrogenolysis to unmask the hydroxyl group, providing access to a wide range of functionalized 4-hydroxyphenylacetone derivatives. youtube.comjk-sci.com
| Reaction | Reagent(s) | Predicted Major Product |
| Bromination | Br₂ / FeBr₃ (or milder catalyst) | 3-Bromo-4-benzyloxyphenylacetone |
| Nitration | HNO₃ / H₂SO₄ | 3-Nitro-4-benzyloxyphenylacetone |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 3-Acyl-4-benzyloxyphenylacetone |
Mechanistic Investigations of this compound Transformations
While specific mechanistic studies on this compound are not widely published, the mechanisms of its characteristic reactions can be elucidated from well-established principles of organic chemistry.
Many transformations of this compound are multi-step processes, each involving a sequence of elementary steps. rsc.org
Electrophilic Nitration : This reaction proceeds through a well-defined three-step mechanism.
Formation of the Electrophile : Nitric acid reacts with the stronger acid, sulfuric acid, to generate the highly electrophilic nitronium ion (NO₂⁺).
Nucleophilic Attack : The electron-rich aromatic ring of this compound attacks the nitronium ion. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate. acs.org
Deprotonation : A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon atom that was attacked by the electrophile, restoring aromaticity and yielding the final product. acs.org
Catalytic Hydrogenolysis : The cleavage of the benzyl ether via hydrogenolysis on a palladium catalyst also involves several key steps.
Adsorption : Both the benzyl ether and molecular hydrogen are adsorbed onto the surface of the palladium catalyst.
Oxidative Addition : The C-O bond of the ether undergoes oxidative addition to the Pd(0) catalyst, forming a Pd(II) complex. jk-sci.com
Hydrogen Transfer/Reductive Elimination : Coordinated hydrogen is transferred, facilitating the cleavage. The process concludes with the reductive elimination of toluene and the phenol, regenerating the Pd(0) catalyst. jk-sci.com
Arenium Ion (Sigma Complex) : In electrophilic aromatic substitution, the key intermediate is the arenium ion, also known as a sigma complex. acs.org When this compound is attacked by an electrophile (E⁺) at the C-3 position (ortho to the benzyloxy group), a carbocation is formed. This intermediate is stabilized by resonance, with the positive charge delocalized across the ring and, importantly, onto the oxygen atom of the benzyloxy group. This fourth resonance structure, where the oxygen atom bears the positive charge, is particularly stable as all atoms (except hydrogen) have a complete octet. This powerful stabilization explains the high reactivity and ortho-, para-directing nature of the benzyloxy group. libretexts.orglibretexts.org
Carbocation Intermediate : In an SN1-type cleavage of the benzyl ether, the departure of the protonated leaving group (4-hydroxyphenylacetone) generates a benzyl carbocation. This planar, sp²-hybridized intermediate is stabilized by resonance delocalization of the positive charge into the attached phenyl ring.
Reaction Intermediates in Synthesis : The synthesis of complex molecules often involves the formation and reaction of various intermediates. illinois.eduresearchgate.netbeilstein-journals.org For instance, in a potential synthetic route to a more complex target starting from this compound, intermediates resulting from aldol condensations at the ketone's α-carbon or Grignard additions to the carbonyl group could be formed and subsequently transformed.
Catalyzed Reactions of this compound
The chemical reactivity of this compound is significantly influenced by the presence of its two primary functional groups: the ketone and the benzyl ether. These sites are amenable to a variety of catalytic transformations, enabling the synthesis of a range of derivatives. Key catalyzed reactions include reductive amination of the ketone group to form corresponding amines and the hydrogenolysis of the benzyl ether to yield a phenolic group.
Catalytic Reductive Amination
Catalytic reductive amination is a versatile method for the conversion of ketones into amines. This process typically involves the reaction of the ketone with an amine in the presence of a reducing agent and a catalyst. In the case of this compound, this reaction pathway can be utilized to synthesize a variety of N-substituted amine derivatives.
One-pot reductive alkylation is a common approach. For instance, the reaction of a phenyl-2-propanone derivative with an amine in the presence of hydrogen and a hydrogenation catalyst leads to the formation of the corresponding amphetamine analog. A closely related transformation involves the reductive alkylation of phenyl-2-propanone with N-benzylmethylamine, which proceeds with a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. In this reaction, the expected N-benzylmethamphetamine is formed as an intermediate, which subsequently undergoes hydrogenolysis under the same catalytic conditions to yield methamphetamine and toluene.
This analogous reaction provides a framework for the catalyzed reactions of this compound. When this compound is reacted with an amine, such as methylamine (B109427) or benzylamine, in the presence of a suitable catalyst and a hydrogen source, the corresponding N-substituted 1-(4-benzyloxyphenyl)propan-2-amine is formed. The choice of catalyst is crucial and can influence the reaction conditions and selectivity. Common catalysts for this transformation include various forms of palladium, platinum, and nickel.
The reaction proceeds via the initial formation of an imine or enamine intermediate from the condensation of this compound and the chosen amine. This intermediate is then catalytically reduced to the final amine product. The water formed during the initial condensation is often removed to drive the equilibrium towards the intermediate.
Below is a table summarizing the expected products and the catalysts typically employed in the reductive amination of this compound based on analogous reactions with phenyl-2-propanone.
| Reactant | Amine | Catalyst | Reducing Agent | Expected Product |
| This compound | Methylamine | Pd/C | Hydrogen | N-methyl-1-(4-benzyloxyphenyl)propan-2-amine |
| This compound | Ammonia | Nickel | Hydrogen | 1-(4-benzyloxyphenyl)propan-2-amine |
| This compound | Benzylamine | Pd/C | Hydrogen | N-benzyl-1-(4-benzyloxyphenyl)propan-2-amine |
Catalytic Hydrogenolysis of the Benzyl Ether
The benzyl ether group in this compound can be cleaved through catalytic hydrogenolysis. This reaction is a debenzylation process that results in the formation of the corresponding phenol, 4-hydroxyphenylacetone. This transformation is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen donor.
Catalytic transfer hydrogenation is a frequently employed method for this purpose. In this technique, a hydrogen donor such as ammonium (B1175870) formate (B1220265) or formic acid is used in place of molecular hydrogen gas. The reaction is generally performed in a suitable solvent like methanol (B129727) or ethanol (B145695) at elevated temperatures. The catalyst facilitates the transfer of hydrogen from the donor molecule to the substrate, leading to the cleavage of the C-O bond of the benzyl ether.
The efficiency of the hydrogenolysis can be influenced by the choice of catalyst, hydrogen donor, and reaction conditions. For example, catalytic transfer hydrogenation using 10% Pd/C and ammonium formate in a high-boiling solvent like ethylene (B1197577) glycol can be a rapid and efficient method for debenzylation.
This debenzylation can also occur as a subsequent reaction following a primary transformation. For example, if the product of a reductive amination, such as N-benzyl-1-(4-benzyloxyphenyl)propan-2-amine, is subjected to further or more stringent catalytic hydrogenation conditions, cleavage of both the N-benzyl and the O-benzyl groups can occur.
The table below outlines the typical conditions for the catalytic hydrogenolysis of this compound.
| Substrate | Catalyst | Hydrogen Donor | Solvent | Product |
| This compound | 10% Pd/C | Ammonium Formate | Methanol/Ethanol | 4-Hydroxyphenylacetone |
| This compound | 10% Pd/C | Hydrogen Gas | Ethanol | 4-Hydroxyphenylacetone |
Analytical Techniques for 4 Benzyloxyphenylacetone and Its Derivatives
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation of mixtures into their individual components. globalresearchonline.net It operates on the principle of differential partitioning of compounds between a stationary phase and a mobile phase. missouri.educolumn-chromatography.com For 4-Benzyloxyphenylacetone, several chromatographic techniques are routinely employed.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of moderately polar, non-volatile compounds like this compound. basicmedicalkey.com The separation is based on the analyte's interaction with the stationary and mobile phases. sigmaaldrich.com Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is commonly used for compounds in this class. basicmedicalkey.com The elution order is determined by the polarity of the analytes; more polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase. For instance, in the analysis of acetophenones, a C18 column with a mobile phase of methanol (B129727) and water has proven effective. nih.gov The use of a photodiode array (PDA) detector allows for the monitoring of eluents at specific wavelengths, enhancing the selectivity and sensitivity of the analysis. nih.govmdpi.com
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile/Methanol and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV/PDA at 254 nm or 280 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. missouri.edu For a compound like this compound, its volatility may be sufficient for direct GC analysis, but derivatization is often employed to improve chromatographic behavior and detection sensitivity. nih.govresearchgate.net The technique separates components of a mixture based on their boiling points and interactions with the stationary phase of the GC column. nih.gov When coupled with a mass spectrometer (GC-MS), it provides not only retention time data but also mass spectra, which are invaluable for structural identification. nih.govresearchgate.net The analysis of structurally similar methoxy (B1213986) methyl phenylacetones has been successfully achieved using GC-MS, demonstrating the technique's utility for this class of compounds. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100°C, ramped to 260°C |
| Detector | Mass Spectrometer (MS) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive method used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. globalresearchonline.netumass.edu It involves a stationary phase, typically silica (B1680970) gel or alumina, coated on a plate of glass or plastic. orgchemboulder.comumich.edu A solvent system (mobile phase) moves up the plate via capillary action, separating the components of the spotted mixture. orgchemboulder.com
For this compound, which contains moderately polar ketone and ether groups, a common mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. chemistryhall.com The ratio can be adjusted to achieve optimal separation. The position of the compound is quantified by its retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. chemistryhall.com Visualization can be achieved under UV light or by using chemical stains, such as dinitrophenylhydrazine (DNP), which specifically reacts with ketones to produce a colored spot. chemistryhall.com
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |
| Visualization | UV light (254 nm), Dinitrophenylhydrazine (DNP) stain |
| Application | Reaction monitoring, purity assessment |
Column Chromatography
Column chromatography is a preparative technique used to purify individual chemical compounds from mixtures. missouri.educolumn-chromatography.com It is one of the most useful methods for the separation and purification of solids and liquids. column-chromatography.com The principle is similar to TLC, but it is performed in a glass column packed with a stationary phase, such as silica gel or alumina. column-chromatography.com The mixture is loaded onto the top of the column, and the eluent (mobile phase) is passed through the column, carrying the components at different rates depending on their adsorption to the stationary phase and solubility in the eluent. orgsyn.orgyoutube.com For the purification of this compound, a silica gel column would be appropriate, with elution carried out using a solvent system similar to that used in TLC, often starting with a less polar solvent and gradually increasing the polarity (gradient elution) to separate compounds of varying polarities. rochester.edu
Advanced Derivatization Strategies for Analytical Purposes
Derivatization is the process of chemically modifying a compound to produce a new compound which has properties that are better suited for a particular analytical technique. sigmaaldrich.com For GC analysis, derivatization is often used to increase the volatility and thermal stability of polar compounds. researchgate.netphenomenex.commdpi.com
Silylation for Volatility Enhancement in GC
Silylation is a common derivatization technique that involves replacing an active hydrogen atom in functional groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) with a trimethylsilyl (B98337) (TMS) group. phenomenex.commdpi.com This process reduces the polarity and increases the volatility of the analyte, making it more amenable to GC analysis. phenomenex.com While this compound itself lacks an active hydrogen for direct silylation, its ketone functional group can exist in equilibrium with its enol tautomer, which possesses a hydroxyl group that can be silylated. Furthermore, potential precursors or metabolites, such as 4-hydroxyphenylacetone (B1242247), would be ideal candidates for silylation.
Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). sigmaaldrich.comsigmaaldrich.com A catalyst, such as trimethylchlorosilane (TMCS), is often added to increase the reactivity of the silylating agent, especially for hindered functional groups. sigmaaldrich.comphenomenex.com The reaction is typically carried out by heating the analyte with the silylating reagent in an appropriate solvent prior to GC injection. nih.govresearchgate.net This derivatization strategy is highly effective for the analysis of phenols and other polar compounds by GC-MS. nih.govresearchgate.netscribd.com
| Agent | Abbreviation | Typical Application |
|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Derivatization of alcohols, phenols, carboxylic acids, amines |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Volatile by-products, suitable for trace analysis |
| Trimethylchlorosilane | TMCS | Used as a catalyst with other silylating agents |
| N-trimethylsilylimidazole | TMSI | Targets hydroxyl groups and carboxylic acids |
Esterification for Analytical Characterization
Direct esterification is a reaction characteristic of carboxylic acids and alcohols and is therefore not directly applicable to the ketone functional group in this compound. However, a multi-step derivatization pathway involving an initial reduction followed by esterification (or more broadly, acylation) is a chemically sound strategy for its characterization, particularly for GC-based methods.
This analytical approach involves two principal steps:
Reduction of the Ketone: The carbonyl group of this compound is first reduced to a secondary alcohol, yielding 1-(4-(benzyloxy)phenyl)propan-2-ol. This is a standard transformation that creates a functional group amenable to esterification.
Acylation of the Alcohol: The newly formed hydroxyl group is then converted into an ester. This is typically achieved through acylation, which uses an acid anhydride (B1165640) or an acyl halide. Acylation is a robust method used to convert compounds with active hydrogens (like -OH) into esters. gcms.cz
The primary purpose of this derivatization is to decrease the polarity of the molecule and increase its thermal stability and volatility, which are critical for GC analysis. jfda-online.com The resulting ester derivative is less likely to exhibit peak tailing in chromatograms and is more amenable to separation on common nonpolar or mid-polar GC columns. jfda-online.com The choice of acylating reagent can also be used to enhance detector response, especially for electron capture detectors (ECD) if halogenated anhydrides are used. gcms.cz
| Reagent Class | Example Reagent | Derivative Formed | Analytical Advantages |
| Acid Anhydrides | Acetic Anhydride | Acetate Ester | Increases volatility for GC; common and cost-effective. |
| Trifluoroacetic Anhydride (TFAA) | Trifluoroacetate Ester | Highly volatile derivative; enhances ECD response. gcms.cz | |
| Heptafluorobutyric Anhydride (HFBA) | Heptafluorobutyrate Ester | Excellent for trace analysis with ECD; very stable. nih.gov | |
| Acyl Halides | Acetyl Chloride | Acetate Ester | Highly reactive; useful for sterically hindered alcohols. |
| Silylation Reagents | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) Ether | While not an ester, silylation is a common alternative for derivatizing alcohols, creating derivatives that are 10,000 times more stable to hydrolysis than TMS derivatives. gcms.cz |
This table presents common derivatization reagents for alcohols, which would be applicable to the reduced form of this compound for analytical characterization.
N-Terminal Derivatization Approaches (if applicable to modified forms)
The term "N-terminal derivatization" specifically refers to the chemical modification of the terminal α-amino group of a peptide or protein. As this compound is a simple ketone, it does not possess an amine group or an N-terminus, making this technique directly inapplicable. However, the instruction to consider its applicability to "modified forms" allows for the exploration of analytical strategies for amine derivatives of the parent compound.
A common method to create such a modified form is through reductive amination . This reaction converts the carbonyl group of this compound into a primary or secondary amine, such as 1-(4-(benzyloxy)phenyl)propan-2-amine. prf.org This amine derivative can then be targeted for analysis using derivatization reagents that react with primary and secondary amines, analogous to those used in N-terminal analysis. thermofisher.com
The goals of derivatizing this amine are typically to:
Introduce a chromophore or fluorophore to enable or enhance detection by HPLC with UV-Vis or fluorescence detectors. thermofisher.com
Improve the chromatographic behavior by reducing polarity. nih.gov
Create derivatives with specific fragmentation patterns for mass spectrometry (MS) analysis. jfda-online.com
Several classes of reagents are widely used for the derivatization of primary and secondary amines for chromatographic analysis:
| Reagent | Target Amine(s) | Common Analytical Method | Key Advantages |
| o-Phthalaldehyde (OPA) | Primary | HPLC-Fluorescence | Rapid reaction at room temperature; forms highly fluorescent isoindole derivatives. thermofisher.com |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary | HPLC-Fluorescence/UV | Forms stable, highly fluorescent derivatives; widely used for amino acid analysis. thermofisher.comrsc.org |
| Dansyl Chloride (DNS-Cl) | Primary & Secondary | HPLC-Fluorescence/UV | Produces stable derivatives with strong fluorescence, suitable for trace analysis. rsc.org |
| Trifluoroacetic Anhydride (TFAA) | Primary & Secondary | GC-MS, GC-ECD | Forms volatile trifluoroacetamide (B147638) derivatives, enhancing chromatographic separation and ECD sensitivity. gcms.cz |
| Pentafluorobenzoyl Chloride (PFB-Cl) | Primary & Secondary | GC-ECD, GC-MS (NCI) | Highly reactive, forming derivatives with excellent sensitivity for ECD and negative chemical ionization (NCI) MS. jfda-online.com |
| Isobutyl Chloroformate (IBCF) | Primary & Secondary | GC-MS | Forms stable carbamate (B1207046) derivatives suitable for GC-MS analysis of biogenic amines. rsc.org |
This table summarizes common derivatization reagents for primary and secondary amines, which could be applied to amine derivatives of this compound.
Spectroscopic Characterization of 4 Benzyloxyphenylacetone
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.
Proton (¹H) NMR spectroscopy provides information on the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 4-Benzyloxyphenylacetone would exhibit distinct signals corresponding to the different types of protons present.
The aromatic protons of the phenyl group of the benzyl (B1604629) moiety are expected to appear in the range of δ 7.3-7.5 ppm. The two sets of aromatic protons on the para-substituted phenyl ring would likely appear as two distinct doublets, one around δ 7.1 ppm and the other around δ 6.9 ppm, due to their different electronic environments. The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the ether oxygen would give rise to a singlet at approximately δ 5.1 ppm. The methylene protons (-CH₂-) of the acetone (B3395972) moiety are expected to produce a singlet around δ 3.7 ppm, and the methyl protons (-CH₃) of the acetone group would appear as a singlet further upfield, around δ 2.2 ppm.
| Predicted Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.50 - 7.30 | Multiplet | 5H | Ar-H (Benzyl group) |
| 7.10 | Doublet | 2H | Ar-H (Phenyl ring, ortho to -CH₂C(O)CH₃) |
| 6.90 | Doublet | 2H | Ar-H (Phenyl ring, ortho to -OCH₂Ph) |
| 5.10 | Singlet | 2H | -OCH₂- |
| 3.70 | Singlet | 2H | -CH₂C(O)- |
| 2.20 | Singlet | 3H | -C(O)CH₃ |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom would give a distinct signal.
The carbonyl carbon (-C=O) is the most deshielded and would appear significantly downfield, predicted to be around δ 205 ppm. The aromatic carbons would resonate in the typical range of δ 115-160 ppm. The quaternary carbon attached to the ether oxygen is expected around δ 158 ppm, while the quaternary carbon of the benzyl group would be near δ 137 ppm. The benzylic methylene carbon (-OCH₂-) would likely appear around δ 70 ppm. The methylene carbon of the acetone moiety (-CH₂C(O)-) is predicted to be in the region of δ 49 ppm, and the methyl carbon (-C(O)CH₃) would be the most shielded, appearing around δ 29 ppm.
| Predicted Chemical Shift (δ) [ppm] | Assignment |
|---|---|
| 205.0 | C=O |
| 158.0 | Ar-C (C-O) |
| 137.0 | Ar-C (Quaternary, Benzyl group) |
| 130.0 - 127.0 | Ar-CH |
| 115.0 | Ar-CH |
| 70.0 | -OCH₂- |
| 49.0 | -CH₂C(O)- |
| 29.0 | -C(O)CH₃ |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The FT-IR spectrum of this compound would display characteristic absorption bands for its key functional groups. While a spectrum for this compound is not available, the spectrum of the closely related compound, 1-(4-(benzyloxy)phenyl)ethanone, provides a strong basis for prediction. nist.gov
A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. The aromatic C-H stretching vibrations would appear as a series of bands above 3000 cm⁻¹. The C-H stretching vibrations of the methylene and methyl groups would be observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would give rise to several bands in the 1600-1450 cm⁻¹ region. A prominent C-O stretching band for the ether linkage is expected in the range of 1250-1000 cm⁻¹.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100 - 3000 | C-H Stretch | Aromatic |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1720 | C=O Stretch | Ketone |
| 1600, 1510, 1450 | C=C Stretch | Aromatic |
| 1240 | C-O Stretch | Aryl Ether |
| 1170 | C-O Stretch | Alkyl Ether |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
The UV-Vis spectrum of this compound is expected to show absorptions characteristic of its chromophores: the substituted benzene (B151609) rings and the carbonyl group. Aromatic compounds typically exhibit two main absorption bands. ugm.ac.id The more intense band, corresponding to a π → π* transition, is expected to appear around 220-260 nm. A weaker band, resulting from another π → π* transition, is often observed at a longer wavelength, around 270-290 nm. The presence of the carbonyl group can introduce a weak n → π* transition at an even longer wavelength, though it may be obscured by the stronger π → π* absorptions. The benzyloxy substituent on the phenyl ring is likely to cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima compared to unsubstituted acetophenone.
| Predicted λmax [nm] | Molar Absorptivity (ε) | Electronic Transition | Chromophore |
|---|---|---|---|
| ~ 220 - 260 | High | π → π | Aromatic Rings |
| ~ 270 - 290 | Moderate | π → π | Aromatic Rings |
| > 300 | Low | n → π* | Carbonyl Group |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides valuable information about the molecular weight and structure of a compound.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 electron volts (eV). This process imparts significant energy to the molecule, leading to the formation of a molecular ion (M⁺˙) and extensive, reproducible fragmentation. These fragment ions are characteristic of the molecule's structure.
For this compound (molar mass: 240.29 g/mol ), the EI-MS spectrum is predicted to show a molecular ion peak at m/z 240. However, the most prominent feature of its spectrum is the base peak at m/z 91. This peak corresponds to the highly stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the benzylic ether bond and subsequent rearrangement. Another significant fragment is observed at m/z 149, resulting from the loss of the benzyl radical. A key fragmentation pathway involves an intramolecular hydrogen transfer from the benzylic carbon to the carbonyl oxygen, followed by cleavage, which yields a fragment ion at m/z 150, corresponding to the radical cation of 4-hydroxyphenylacetone (B1242247).
A summary of the expected primary fragment ions in the EI mass spectrum of this compound is provided below.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Structural Representation |
| 240 | Molecular Ion [M]⁺˙ | [C₁₆H₁₆O₂]⁺˙ |
| 150 | [M - C₇H₆]⁺˙ (via H-rearrangement) | [HOC₆H₄CH₂COCH₃]⁺˙ |
| 149 | [M - C₇H₇]⁺ | [OC₆H₄CH₂COCH₃]⁺ |
| 91 | Tropylium Cation | [C₇H₇]⁺ |
| 43 | Acetyl Cation | [CH₃CO]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. It generates ions directly from a solution by applying a high voltage to a liquid to create an aerosol. This method typically produces protonated molecules [M+H]⁺ or adducts with other cations (e.g., [M+Na]⁺) with minimal fragmentation.
In positive ion mode ESI-MS, this compound is expected to be readily detected as its protonated molecular ion. This would appear at an m/z value corresponding to its molecular weight plus the mass of a proton.
| Ion Species | Theoretical m/z | Description |
| [M+H]⁺ | 241.12 | Protonated Molecular Ion |
| [M+Na]⁺ | 263.10 | Sodium Adduct |
| [M+K]⁺ | 279.08 | Potassium Adduct |
Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry, or MS/MS, is a technique where ions are selected, fragmented, and then analyzed. In a typical experiment, a specific precursor ion (e.g., the [M+H]⁺ ion from ESI) is isolated in the first stage of the mass spectrometer. This selected ion is then subjected to collision-induced dissociation (CID) with an inert gas, causing it to break apart into smaller product ions. These product ions are then analyzed in the second stage of the mass spectrometer.
An MS/MS experiment on the protonated this compound precursor ion ([M+H]⁺ at m/z 241.1) would provide further structural confirmation. The primary fragmentation pathway in CID would be the cleavage of the ether linkage, which is the most labile bond in the protonated molecule. This would result in the formation of characteristic product ions.
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Product Ion Structure |
| 241.1 | 135.1 | 106.0 | Protonated 4-hydroxyphenylacetone |
| 241.1 | 91.1 | 150.0 | Tropylium Cation |
Other Spectroscopic Methods
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about molecular vibrations and crystal structures. It relies on the inelastic scattering of monochromatic light, usually from a laser. The resulting Raman spectrum provides a structural fingerprint by which molecules can be identified.
The Raman spectrum of this compound would be characterized by several key vibrational modes corresponding to its functional groups. While a specific experimental spectrum is not publicly available, the expected characteristic peaks can be predicted based on its structure.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |
| ~3060 | Aromatic C-H Stretch | Benzyl and Phenyl Rings |
| ~2925 | Aliphatic C-H Stretch | Methylene and Methyl Groups |
| ~1715 | C=O Stretch | Ketone |
| ~1610, 1510, 1450 | Aromatic C=C Stretch | Benzyl and Phenyl Rings |
| ~1240 | Aryl-O Stretch | Ether |
| ~1175 | C-O-C Asymmetric Stretch | Ether |
| ~1000 | Aromatic Ring Breathing | Benzene Ring |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to the detection of species that possess unpaired electrons. wikipedia.org It is highly effective for studying organic radicals, paramagnetic metal complexes, and triplet states. libretexts.org
This compound, in its neutral ground state, is a diamagnetic organic molecule. jove.com This means all of its electrons are paired, and it does not have a net electron spin. Consequently, the compound is "EPR-silent" and will not produce an EPR spectrum under standard conditions. jove.com EPR spectroscopy is therefore not an applicable method for the routine characterization of this compound. The technique would only become relevant if this compound were to be converted into a paramagnetic species, such as a radical ion, through a chemical or electrochemical process for specialized mechanistic studies. wikipedia.org
Laser-Induced Breakdown Spectroscopy (LIBS)
Laser-Induced Breakdown Spectroscopy (LIBS) is a type of atomic emission spectroscopy that can be utilized for the elemental analysis of a sample. appliedspectra.comazooptics.com The technique employs a high-energy focused laser pulse to ablate a minute amount of material from the sample's surface, generating a high-temperature micro-plasma. appliedspectra.comyoutube.com As this plasma cools, the excited atoms and ions within it decay to lower energy states, emitting light at characteristic wavelengths for each element present. appliedspectra.com The emitted light is then collected and analyzed by a spectrometer to determine the elemental composition of the sample. youtube.comresearchgate.net LIBS is a rapid analytical method that requires little to no sample preparation and can be used for the analysis of solids, liquids, and gases. azooptics.comnih.gov
For a compound such as this compound, LIBS analysis would be directed at identifying its constituent elements. The molecular formula of this compound is C₁₆H₁₆O₂. Therefore, the primary elements expected to be detected by LIBS are carbon (C), hydrogen (H), and oxygen (O).
The analysis would involve focusing a pulsed laser onto a sample of this compound. The resulting plasma emission would be captured and spectrally resolved. The presence of spectral lines corresponding to carbon, hydrogen, and oxygen would confirm the elemental makeup of the compound. While LIBS is highly effective for qualitative elemental identification, quantitative analysis—determining the precise concentration of each element—can be more complex due to matrix effects and variations in laser-sample interaction. nih.govcarleton.edu However, the relative intensities of the emission lines can provide semi-quantitative information about the elemental ratios.
A hypothetical representation of the prominent atomic emission lines that would be expected in the LIBS spectrum of this compound is presented in the table below. These wavelengths are well-documented spectral lines for the constituent elements.
Hypothetical LIBS Spectral Data for this compound
| Element | Wavelength (nm) |
| Carbon (C) | 247.86 |
| Hydrogen (H) | 656.28 |
| Oxygen (O) | 777.19 |
| Oxygen (O) | 777.42 |
| Oxygen (O) | 777.54 |
| Nitrogen (N) | 399.50 |
| Nitrogen (N) | 411.00 |
Note: Nitrogen lines may be present due to the breakdown of atmospheric air in the vicinity of the plasma, not necessarily from the sample itself.
Research findings on the direct LIBS analysis of this compound are not prevalent in publicly accessible scientific literature. However, the principles of the technique and extensive spectral databases for elements confirm that LIBS is a viable method for the elemental characterization of such organic compounds. researchgate.net The "chemical fingerprint" provided by the LIBS spectrum can be used for rapid identification and qualitative analysis. azooptics.com
Theoretical and Computational Investigations of 4 Benzyloxyphenylacetone
Quantum Chemical Calculations
Quantum chemical calculations are at the heart of modern computational chemistry, allowing for the detailed examination of molecular properties from first principles.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. A typical DFT study on 4-Benzyloxyphenylacetone would involve geometry optimization to find the lowest energy conformation of the molecule, followed by the calculation of various properties.
For instance, the B3LYP functional combined with a basis set like 6-311++G(d,p) is commonly employed for such calculations. These studies can predict a range of properties, including optimized bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as dipole moment, polarizability, and hyperpolarizability can be determined, offering insights into the molecule's interaction with electric fields and its potential for non-linear optical applications. Vibrational frequencies can also be calculated and compared with experimental infrared (IR) and Raman spectra to aid in spectral assignment.
Table 1: Hypothetical DFT (B3LYP/6-311++G(d,p)) Calculated Properties for this compound
| Property | Calculated Value |
| Total Energy | -808.45 Hartree |
| Dipole Moment | 2.5 Debye |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Polarizability | 35.6 ų |
Ab Initio Methods for Electronic Structure
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any experimental data. These methods solve the Schrödinger equation for a given molecule, providing highly accurate results, though often at a greater computational expense than DFT. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory.
An ab initio study of this compound would provide a detailed picture of its electronic structure. For example, a study on substituted benzyl (B1604629) ethers has demonstrated the use of ab initio methods to calculate NMR chemical shielding tensors, which are directly related to experimentally observed chemical shifts. Such calculations are crucial for the accurate interpretation of NMR spectra and for understanding how the electronic environment of a nucleus is affected by its chemical surroundings.
Table 2: Illustrative Ab Initio (MP2/aug-cc-pVDZ) Calculated Electronic Properties for a Benzyl Ether Moiety
| Property | Calculated Value |
| Electron Correlation Energy | -1.2 Hartree |
| Ionization Potential | 8.5 eV |
| Electron Affinity | -0.1 eV |
Molecular Orbital Analysis and Electronic Structure
Molecular Orbital (MO) theory describes the behavior of electrons in a molecule in terms of a set of molecular orbitals that are spread across the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.
The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. For this compound, the electron-rich phenyl and benzyl groups are expected to contribute significantly to the HOMO, while the carbonyl group will have a strong influence on the LUMO.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely reaction pathway.
For this compound, several reactions could be of interest for computational study. For example, the cleavage of the benzyl ether bond is a common reaction in organic synthesis. A computational study could elucidate the mechanism of this cleavage under different conditions (e.g., acidic or basic), determining whether it proceeds via an SN1 or SN2 pathway. Similarly, the reactivity of the ketone carbonyl group towards nucleophilic attack could be investigated. Computational studies can provide detailed information about the structure and energy of the transition state, which is crucial for understanding the factors that control the reaction rate and selectivity.
Spectroscopic Property Prediction and Interpretation
Computational methods are widely used to predict and interpret various types of molecular spectra. By calculating the properties that govern the interaction of a molecule with electromagnetic radiation, it is possible to simulate its spectrum.
For this compound, DFT calculations can be used to predict its infrared (IR) and Raman spectra by calculating its vibrational frequencies and intensities. These calculated spectra can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions. Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. The predicted chemical shifts can be used to confirm the structure of the molecule and to understand the relationship between its electronic structure and its NMR spectrum.
Table 3: Hypothetical Calculated Vibrational Frequencies and NMR Chemical Shifts for this compound
| Spectroscopic Data | Functional Group | Calculated Value |
| IR Frequency | C=O stretch | 1715 cm⁻¹ |
| IR Frequency | C-O-C stretch | 1240 cm⁻¹ |
| ¹³C NMR Shift | C=O | 205 ppm |
| ¹H NMR Shift | CH₂ (benzyl) | 5.1 ppm |
Conformational Analysis and Energy Landscapes
Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. This is typically done by systematically rotating the rotatable bonds and calculating the energy of the resulting structures.
The results of a conformational analysis can be visualized as a potential energy landscape, where the energy of the molecule is plotted as a function of one or more conformational coordinates (e.g., dihedral angles). The minima on this landscape correspond to stable conformers, while the saddle points correspond to the transition states that connect them. For this compound, the flexibility of the benzyl ether linkage and the propanone side chain would lead to a complex energy landscape with several low-energy conformers. Understanding the conformational preferences of the molecule is important as they can influence its physical properties and its reactivity.
Role of 4 Benzyloxyphenylacetone As a Synthetic Intermediate
Precursor for the Synthesis of 4-Hydroxyphenylacetone (B1242247)
One of the primary applications of 4-benzyloxyphenylacetone is as a direct precursor to 4-hydroxyphenylacetone. wikipedia.orgnih.govfishersci.ca The conversion involves the deprotection of the benzyl (B1604629) ether to reveal the free phenol (B47542). This transformation, known as debenzylation, is a crucial step and can be accomplished through several methods, most commonly via catalytic hydrogenation.
The process typically involves reacting this compound with hydrogen gas in the presence of a palladium-based catalyst. sigmaaldrich.com Catalysts such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂) are highly effective for this purpose. nih.gov The reaction is generally carried out in a solvent like ethanol (B145695) at room temperature or with gentle heating. nih.gov Under these conditions, the benzyl-oxygen bond is cleaved, yielding 4-hydroxyphenylacetone and toluene (B28343) as a byproduct.
An alternative, non-hydrogenation method involves the use of chlorotrimethylsilane (B32843) and sodium iodide in a solvent like acetonitrile. chemicalbook.com This mixture effectively cleaves the benzyl ether to produce the desired 4-hydroxyphenylacetone after an aqueous workup. chemicalbook.com The choice of method depends on the presence of other functional groups in the molecule that might be sensitive to the reaction conditions.
| Reaction | Reagents and Conditions | Product | Reference |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C, Ethanol, Room Temperature | 4-Hydroxyphenylacetone | sigmaaldrich.com |
| Catalytic Transfer Hydrogenation | Cyclohexene, Pd(0) EnCat™ 30NP, Acetic Acid, Ethanol, 85°C | 4-Hydroxyphenylacetone | sigmaaldrich.com |
| Pearlman's Catalyst | H₂, 20% Pd(OH)₂/C, Ethanol, Acetic Acid, 60°C | 4-Hydroxyphenylacetone | nih.gov |
| Ether Cleavage | Chlorotrimethylsilane, Sodium Iodide, Acetonitrile; then Methanol (B129727) quench | 4-Hydroxyphenylacetone | chemicalbook.com |
Intermediate in the Synthesis of Phenylacetone (B166967) Derivatives
The utility of this compound extends to the synthesis of a broader range of phenylacetone derivatives. google.comgoogle.com The benzyloxy group acts as a crucial protecting group for the phenol, allowing for selective chemical modifications at other positions of the molecule, particularly on the propanone side chain. Phenylacetone and its derivatives are valuable intermediates in the manufacturing of pharmaceuticals and agricultural chemicals. google.com
By temporarily masking the reactive phenolic hydroxyl group, chemists can carry out reactions such as alkylation, condensation, or reduction on the ketone or the adjacent methylene (B1212753) group. Once the desired modifications are complete, the benzyl group can be removed to yield a substituted 4-hydroxyphenylacetone derivative. This strategic use of a protecting group is a fundamental concept in multi-step organic synthesis, enabling the construction of complex molecules with precise control over their functionality. For example, the ketone could be converted to an amine or a more complex side chain before the final debenzylation step.
| Starting Material | Potential Transformation (Example) | Intermediate Product | Final Product (after Debenzylation) |
| This compound | Reductive Amination | N-substituted 1-(4-benzyloxyphenyl)propan-2-amine | N-substituted 4-(2-aminopropyl)phenol |
| This compound | Aldol (B89426) Condensation | 1-(4-Benzyloxyphenyl)-4-hydroxy-4-methylpentan-2-one | 1-(4-Hydroxyphenyl)-4-hydroxy-4-methylpentan-2-one |
| This compound | Grignard Reaction | 1-(4-Benzyloxyphenyl)-2-methylpropan-2-ol | 4-(2-Hydroxy-2-methylpropyl)phenol |
Use in the Preparation of Complex Organic Scaffolds
This compound serves as a valuable building block for the synthesis of more complex organic scaffolds and biologically active compounds. mdpi.comnih.govnews-medical.net Its bifunctional nature—a reactive ketone and a protected phenol—allows it to be incorporated into larger molecular frameworks through various synthetic strategies.
The ketone moiety can participate in carbon-carbon bond-forming reactions, such as aldol condensations or Wittig reactions, to extend the carbon chain. mdma.ch The aromatic ring can undergo electrophilic substitution reactions, although the benzyloxy group's directing effects must be considered. After constructing the desired molecular backbone, the removal of the benzyl group reveals a phenolic hydroxyl group. This hydroxyl group can then be used for further functionalization, such as etherification or esterification, or it may be a key feature of the final target molecule's pharmacophore. This stepwise approach is instrumental in the synthesis of natural products and their derivatives, such as complex bromophenols, which exhibit significant biological activities. nih.gov
| Reactive Site | Type of Reaction | Potential Outcome |
| Ketone (Carbonyl Carbon) | Nucleophilic Addition (e.g., Grignard, Organolithium) | Formation of tertiary alcohols |
| Ketone (α-Carbon) | Enolate Formation followed by Alkylation/Condensation | Carbon-carbon bond formation |
| Aromatic Ring | Electrophilic Aromatic Substitution | Functionalization of the benzene (B151609) ring |
| Benzyl Ether | Deprotection (Hydrogenolysis) | Formation of a free phenol |
Involvement in Cascade and Multi-Component Reactions
While specific examples directly citing this compound in cascade or multi-component reactions (MCRs) are not extensively documented, its structure is well-suited for such applications. nih.govresearchgate.net MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, minimizing waste and saving time. rsc.org
The ketone functional group in this compound is a key reactive handle for participation in several well-known MCRs. For instance, it could serve as the carbonyl component in an Ugi or Passerini reaction. beilstein-journals.orgbeilstein-journals.org In a hypothetical Ugi four-component reaction, this compound could react with an amine, a carboxylic acid, and an isocyanide to rapidly generate a complex α-acylamino amide scaffold. beilstein-journals.org The presence of the benzyloxy group would be preserved during this transformation, allowing for its subsequent conversion to a phenol in the final product. The ability to incorporate the this compound framework into diverse molecular libraries using MCRs highlights its potential in discovery chemistry for generating novel compounds with potential biological activity. mdpi.com
Future Directions and Emerging Research Avenues in 4 Benzyloxyphenylacetone Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of 4-Benzyloxyphenylacetone and its analogues is poised for significant advancements, with a focus on improving efficiency, sustainability, and access to a wider range of derivatives.
Future research will likely concentrate on the development of novel catalytic systems for the key bond-forming reactions in the synthesis of the this compound scaffold. This includes the exploration of earth-abundant metal catalysts as alternatives to precious metals for cross-coupling and condensation reactions. Furthermore, the design of solid-supported catalysts could facilitate easier purification and catalyst recycling, aligning with the principles of green chemistry.
Another promising direction is the application of biocatalysis. The use of enzymes could enable highly selective and environmentally benign synthetic transformations, offering a powerful tool for the synthesis of chiral derivatives of this compound. Research in this area may focus on enzyme discovery and engineering to develop biocatalysts with tailored substrate specificity and reactivity.
Exploration of New Chemical Transformations
Beyond its synthesis, this compound serves as a versatile precursor for a variety of chemical transformations, opening the door to the creation of novel molecular architectures.
Future investigations will likely explore the reactivity of the ketone and the benzylic ether functionalities to develop new synthetic methodologies. This could involve the diastereoselective or enantioselective functionalization of the carbon backbone, leading to the synthesis of complex molecules with defined stereochemistry. The development of novel C-H activation strategies could also enable the direct functionalization of the aromatic rings, providing a more atom-economical approach to derivative synthesis.
Moreover, the exploration of multicomponent reactions involving this compound could provide rapid access to diverse and complex molecular scaffolds from simple starting materials in a single synthetic operation.
Integration with Flow Chemistry and Automated Synthesis
The adoption of modern synthesis technologies such as flow chemistry and automated synthesis platforms is set to revolutionize the production of this compound and its derivatives. cardiff.ac.uknih.gov
Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and facile scalability. cardiff.ac.uknih.govresearchgate.net The multi-step synthesis of related compounds like benzylacetone (B32356) and 4-(4-methoxyphenyl)butan-2-one has been successfully demonstrated in telescoped flow systems, achieving significantly increased yields compared to batch processes. cardiff.ac.ukresearchgate.netresearchgate.net Future research will likely focus on adapting and optimizing these continuous-flow methodologies for the synthesis of this compound, potentially integrating catalytic and purification steps into a seamless, automated process. cardiff.ac.ukresearchgate.net
Automated synthesis platforms, utilizing pre-packed reagent cartridges and pre-programmed reaction protocols, can further accelerate the discovery and optimization of new derivatives. researchgate.netchimia.chchimia.ch This high-throughput approach allows for the rapid exploration of a wide range of reaction conditions and the synthesis of libraries of compounds for screening purposes.
| Technology | Potential Advantages for this compound Synthesis | Key Research Focus |
| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, potential for higher yields and purity, ease of scalability. cardiff.ac.uknih.govresearchgate.net | Development of robust and efficient continuous-flow protocols, integration of in-line analysis and purification, exploration of novel reactor designs. cardiff.ac.ukresearchgate.netalmacgroup.com |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid synthesis of compound libraries, reduced manual labor and human error. researchgate.netchimia.chchimia.ch | Design of modular and flexible automated platforms, development of a broad portfolio of pre-packed reagent cartridges for various transformations. researchgate.netchimia.chchimia.ch |
Advanced Analytical and Spectroscopic Characterization Techniques
A thorough understanding of the structure, purity, and properties of this compound and its derivatives is crucial for their development and application. Advanced analytical and spectroscopic techniques will play a pivotal role in this endeavor.
While standard techniques like NMR and mass spectrometry will remain essential, future research will likely see the increased application of more sophisticated methods. Two-dimensional NMR techniques, for instance, will be invaluable for the unambiguous structural elucidation of complex derivatives. High-resolution mass spectrometry (HRMS) will be critical for accurate mass determination and impurity profiling.
Furthermore, the use of hyphenated techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), will be essential for the separation and identification of components in complex reaction mixtures, facilitating reaction optimization and quality control.
Computational Design and Prediction of Novel Derivatives and Reactivity
Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and materials science, and their application to this compound chemistry is a burgeoning field. nih.govrsc.org
Future research will increasingly leverage computational methods for the rational design of novel this compound derivatives with desired properties. researchgate.netjksus.org Molecular docking studies, for example, can be used to predict the binding affinity of derivatives to specific biological targets, guiding the synthesis of compounds with enhanced potency and selectivity. researchgate.netjksus.org Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between the chemical structure and biological activity, enabling the prediction of the activity of virtual compounds. researchgate.netjksus.org
Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure and reactivity of this compound and its derivatives, helping to predict the outcome of chemical reactions and to design more efficient synthetic routes. researchgate.netresearchgate.net These computational approaches, when used in synergy with experimental work, can significantly accelerate the discovery and development of new molecules based on the this compound scaffold.
| Computational Method | Application in this compound Research | Potential Impact |
| Molecular Docking | Predicting the binding mode and affinity of derivatives to biological targets. researchgate.netjksus.org | Rational design of compounds with improved biological activity. |
| QSAR | Establishing relationships between molecular structure and activity to predict the properties of new derivatives. researchgate.netjksus.org | Prioritization of synthetic targets and reduction of experimental screening efforts. |
| DFT | Investigating electronic structure, predicting reactivity, and elucidating reaction mechanisms. researchgate.netresearchgate.net | Optimization of synthetic routes and design of novel chemical transformations. |
Q & A
Q. What are the recommended synthetic routes for 4-Benzyloxyphenylacetone in academic laboratories?
this compound (CAS 5586-92-5) is typically synthesized via Friedel-Crafts acylation or nucleophilic substitution. A common approach involves reacting 4-benzyloxyphenylacetic acid derivatives with acetylating agents under acidic catalysis. For example, using acetyl chloride in the presence of Lewis acids like AlCl₃ in anhydrous dichloromethane at 0–5°C. Post-reaction, the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallized from ethanol . Characterization should include ¹H/¹³C NMR (deuterated chloroform), FT-IR (C=O stretch at ~1700 cm⁻¹), and GC-MS to confirm purity (>95%) .
Q. What storage conditions are critical for maintaining this compound stability?
Store in a sealed, light-resistant container under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, heat, or strong oxidizing agents, as the benzyl ether group is susceptible to hydrolysis and oxidation. Long-term stability tests recommend periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for this compound derivatives?
Unexpected NMR signals (e.g., split peaks or shifts) often arise from residual solvents, rotamers, or impurities. Use deuterated solvents (CDCl₃ or DMSO-d₆) with <0.03% water content. For rotameric equilibria (common in benzyl-protected compounds), acquire spectra at elevated temperatures (50–60°C) to coalesce signals. Cross-validate with 2D NMR (COSY, HSQC) to assign stereochemistry and confirm structural integrity. Contradictory data may require alternative purification (e.g., preparative HPLC) to isolate stereoisomers .
Q. What methodologies optimize this compound’s reactivity in multi-step syntheses?
In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), pre-activate the ketone group by converting it to a triflate or boronic ester. For example, treat this compound with triflic anhydride in pyridine to generate the triflate intermediate, which reacts efficiently with arylboronic acids under Pd(PPh₃)₄ catalysis. Monitor reaction progress via TLC (UV-active spots) and optimize catalyst loading (1–5 mol%) to minimize side reactions .
Q. How can researchers address low yields in Friedel-Crafts acylations involving this compound?
Low yields (<40%) often result from competing side reactions (e.g., over-acylation or electrophilic substitution at the benzyloxy group). Mitigate this by:
- Using stoichiometric control (1:1 molar ratio of acylating agent to substrate).
- Employing low-temperature conditions (−10°C) with slow reagent addition.
- Switching to a less electrophilic catalyst (e.g., FeCl₃ instead of AlCl₃).
Post-reaction quenching with ice-cold sodium bicarbonate and rigorous extraction (ethyl acetate/water) improves recovery .
Q. What analytical techniques are essential for detecting trace impurities in this compound?
High-resolution mass spectrometry (HRMS) identifies impurities with mass deviations <2 ppm. Pair with reverse-phase HPLC (e.g., Agilent ZORBAX Eclipse Plus C18, 5 µm) using a gradient of 0.1% formic acid in acetonitrile/water. For trace benzyl alcohol (a common hydrolysis byproduct), employ GC-MS with a DB-5MS column and electron ionization .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of this compound
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 240.28 g/mol | |
| Melting Point | Not reported (liquid at RT) | |
| Solubility | Soluble in DCM, THF; sparingly in H₂O | |
| Stability | Hydrolyzes under acidic/alkaline conditions |
Q. Table 2. Recommended Analytical Conditions
| Technique | Parameters | Purpose |
|---|---|---|
| ¹H NMR | 400 MHz, CDCl₃, TMS internal standard | Structural confirmation |
| HPLC-PDA | C18 column, 254 nm, 1 mL/min | Purity assessment |
| GC-MS | DB-5MS, 70 eV EI | Trace impurity analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
